N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

描述

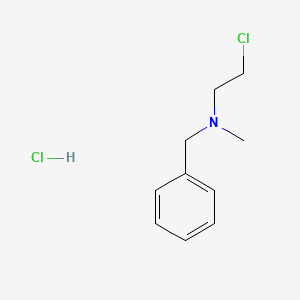

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chloroethylamine derivative characterized by a benzyl group substituted with methyl and 2-chloroethylamine moieties. Structurally, it belongs to a class of nitrogen mustards, which are alkylating agents known for their electrophilic reactivity due to the chloroethyl group. This compound shares synthetic and functional similarities with other benzylamine- and chloroethylamine-based molecules, which are often explored for pharmacological and antimicrobial applications . Its reactivity stems from the formation of an aziridinium ion intermediate, enabling covalent interactions with biological nucleophiles like DNA or proteins, a mechanism critical in irreversible enzyme inhibition or cytotoxic activity .

属性

IUPAC Name |

N-benzyl-2-chloro-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-12(8-7-11)9-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIXYEMKFUOLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)CC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946225 | |

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23510-18-1 | |

| Record name | Benzenemethanamine, N-(2-chloroethyl)-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23510-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloro-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride typically involves the reaction of benzylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or distillation techniques.

化学反应分析

Types of Reactions: N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form secondary amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other bases. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted amines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include secondary amines and other reduced compounds.

科学研究应用

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound with several applications in chemical synthesis and pharmaceutical research. Here's a detailed overview of its applications:

Applications in Chemical Synthesis

- Synthesis of Nicardipine Precursors: this compound is used in the synthesis of nicardipine, a vasodilator used in treating cerebral insufficiency . The process involves reacting N-Benzyl-N-methyl glycine potassium salt with 2-Bromo ethanol to produce this compound .

- Synthesis of Tetrahydroisoquinoline Derivatives: This compound serves as a crucial intermediate in synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a key structure in various pharmaceutical compounds . The process involves cyclization using a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the tetrahydroisoquinoline ring system .

Pharmaceutical Research Applications

- Ligand Binding Assays: this compound is used in ligand binding assays to determine the affinity of test compounds . For example, it can be used in experiments involving 3H-nitrendipine to measure the displacement or inhibition of binding in the presence of test compounds .

- Development of Cholinesterase Inhibitors: Compounds with N-benzylamine and N-methylbenzylamine moieties have been studied for their inhibitory activity against acetylcholinesterase (AChE) . These derivatives have shown significant inhibitory activity, making them relevant in developing treatments for neurodegenerative diseases .

Role in Polymerization

- Phase Transfer Catalysis: this compound is used in polymerization reactions via phase transfer catalysis .

Other potential applications

Synthesis of Tetrahydroisoquinoline Derivatives

- Reaction Mixture: Granular aluminum chloride is suspended in decalin.

- Addition: N-(2-chloroethyl)-α-methylbenzylamine hydrochloride is added in portions over 45 minutes at 80°C, allowing HCl evolution to cease between portions.

- Heating: The mixture is heated at 80°C for 2 hours, then at 100°C for 46 hours.

- Cooling and Workup: The system is cooled, and water is added slowly, followed by separation of the decalin layer. The aqueous phase is washed with ethyl acetate, and the pH is adjusted to 14 with 10M NaOH.

- Extraction: The aqueous suspension is extracted with dichloromethane.

- Purification: The combined organic extracts are washed successively with 2N HCl, water, 2M NaOH, and 20% brine solution.

Alternative Cyclization Conditions

- Temperature Variation: Reactions conducted at 120°C can reduce certain impurities compared to those at 150°C.

- Lewis Acid Usage: Using about 1.6 mole equivalents of aluminum chloride (AlCl3) can optimize the reaction.

- Workup Variations: After the reaction, cooling to specific temperatures (95°C) and sequential addition of heptane and water, followed by dichloromethane, can aid in product isolation.

Salt formation

- Dissolving: SB-641257 (2g) is dissolved in isopropanol (8mL) at reflux.

- Cooling and Adding HCl: The solution is cooled to 75°C and conc.HCl (0.85mL) added. The solution is allowed to cool to 20°C; crystallization occurs almost immediately (-70 - 75°C).

- Filtering, Washing and Drying: After stirring at 20°C for 2-4h the product is filtered off, washed with isopropanol (5mL) and dried under vacuum at 45°C to give 2.07g of SB-641257 A, 94.1% yield.

作用机制

The mechanism of action of N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride involves its interaction with biological molecules, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal functions. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are related to the cellular response to DNA damage.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents attached to the chloroethylamine core, influencing physicochemical properties and biological activity:

Xylamine (N-(2-Chloroethyl)-N-ethyl-2-methylbenzylamine) Substituents: Ethyl and 2-methylbenzyl groups. Key Feature: Cyclizes to form an aziridinium ion, enabling irreversible inhibition of norepinephrine uptake in neuronal tissues . Application: Neuropharmacological studies targeting adrenergic systems.

Phenoxybenzamine Hydrochloride (N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine hydrochloride) Substituents: Phenoxyethyl and benzyl groups. Key Feature: Acts as a non-selective α-adrenergic receptor antagonist due to its bulky phenoxyethyl group, which enhances receptor binding . Application: Management of hypertensive crises and pheochromocytoma.

Bromhexine Hydrochloride (2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine Hydrochloride) Substituents: Dibrominated benzyl and cyclohexyl groups. Key Feature: Enhanced lipophilicity from bromine atoms improves mucolytic activity via disruption of disulfide bonds in mucus proteins . Application: Treatment of respiratory disorders.

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride Substituents: Dimethylamino group. Key Feature: Serves as a precursor for quaternary ammonium compounds and surfactants . Application: Intermediate in drug synthesis (e.g., antihistamines).

N-(2-Chloroethyl)-N-isopropylamine Hydrochloride

- Substituents : Isopropyl group.

- Key Feature : Compact alkyl chain reduces steric hindrance, favoring alkylation reactions in organic synthesis .

Comparative Data Table

生物活性

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is an alkylating agent that is structurally related to nitrogen mustards. It is synthesized through the reaction of benzylamine with 2-chloroethyl chloride, typically in the presence of a base like sodium hydroxide. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

The primary mechanism of action involves alkylation of DNA and proteins. This interaction disrupts normal cellular functions, leading to:

- Inhibition of DNA replication : By forming covalent bonds with nucleophilic sites on DNA, it prevents proper replication and transcription.

- Induction of apoptosis : The damage to DNA triggers cellular pathways that lead to programmed cell death.

The compound's reactivity is influenced by the presence of the chloroethyl group, which facilitates nucleophilic substitution reactions, a hallmark of alkylating agents .

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example:

- Case Study 1 : In vitro studies demonstrated significant cytotoxicity against glioma cell lines, with IC50 values indicating effective concentrations for inducing cell death. The compound was found to be more potent than some established chemotherapeutic agents .

- Case Study 2 : A comparative analysis with similar compounds (e.g., bis(2-chloroethyl)methylamine) showed that this compound exhibited enhanced selectivity towards certain cancer types, suggesting a potential therapeutic advantage in specific contexts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(2-Chloroethyl)-N-methylbenzylamine | 15 | U87-MG |

| Bis(2-chloroethyl)methylamine | 20 | U87-MG |

| Tris(2-chloroethyl)amine | 25 | GOS-3 |

Mechanistic Insights

Research indicates that the compound's efficacy may be enhanced through structural modifications. For instance, analogues with different alkyl side chains have been synthesized and tested for improved activity against resistant cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other nitrogen mustard derivatives:

| Compound | Mechanism | Notable Activity |

|---|---|---|

| N-(2-Chloroethyl)-N-methylbenzylamine | Alkylation of DNA | High cytotoxicity in glioma |

| Bis(2-chloroethyl)methylamine | Alkylation | Broad-spectrum activity |

| Phenoxybenzamine hydrochloride | Receptor antagonist | Different mechanism; less cytotoxic |

常见问题

Q. What are the established synthetic routes for N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride, and what intermediates are critical?

The compound is synthesized via amine formation, dehydrochlorination, and alcohol chlorination. Key intermediates include benzyl chloride and phenoxypropanol derivatives. Amine alkylation with chloroethyl groups is a critical step, requiring controlled stoichiometry to avoid side reactions like over-alkylation . Purity (>98%) is achieved through recrystallization or column chromatography, as noted in batch-specific Certificates of Analysis (COA) .

Q. Which analytical techniques are essential for verifying the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight (e.g., 303.83 g/mol for the hydrochloride salt). Cross-referencing with spectral libraries in forensic databases enhances reliability .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Use fume hoods to prevent inhalation, wear nitrile gloves, and avoid skin contact due to α-receptor blocking properties. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management. Storage at room temperature in airtight containers is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the chlorination step?

Kinetic studies suggest using polar aprotic solvents (e.g., DMF) at 40–60°C to enhance chloroethyl group incorporation. Catalytic iodine or Lewis acids (e.g., ZnCl₂) accelerate chlorination. Monitor reaction progress via thin-layer chromatography (TLC) to terminate before byproduct formation .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for α-receptor binding?

Contradictions arise from differential substitution patterns (e.g., benzyl vs. phenoxy groups). Use competitive radioligand binding assays (e.g., with [³H]prazosin) to quantify receptor affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, reconciling discrepancies between in vitro and computational data .

Q. How should impurity profiles be analyzed in batches intended for pharmacological studies?

Employ HPLC-MS with a C18 column (acetonitrile/water gradient) to separate impurities. Quantify residual solvents (e.g., ethanol) via gas chromatography (GC). Compare impurity thresholds against ICH Q3A guidelines, ensuring <0.1% for unidentified impurities .

Q. What strategies enhance solubility in aqueous formulations for in vivo studies?

Co-solvent systems (e.g., PEG 400/water) or micellar encapsulation (using poloxamers) improve solubility. Salt formation (e.g., phosphate buffer at pH 6.5–7.0) stabilizes the compound in solution. Preclinical studies should validate bioavailability via pharmacokinetic profiling .

Q. How can reproducibility in receptor antagonism assays be ensured across laboratories?

Standardize assay conditions: Use identical cell lines (e.g., HEK-293 expressing α₁-adrenoceptors), buffer composition (e.g., Krebs-Henseleit), and agonist concentrations (e.g., phenylephrine EC₅₀). Inter-laboratory validation via blinded sample testing reduces variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。